Complete Inertness to NaBH₃CN-Mediated Radical Reduction vs. Acetobromoglucose's Facile Conversion
Under UV light-promoted reduction conditions with NaBH₃CN in t-BuOH, acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is cleanly converted via a Surzur–Tanner rearrangement to 1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-arabino-hexopyranose in high yield and purity, whereas acetochloroglucose (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride) shows no reaction whatsoever under identical conditions [1]. This binary yes/no reactivity difference is not a matter of rate but of absolute pathway availability, enabling chemoselective reduction strategies in substrates bearing both halide types.
| Evidence Dimension | Reactivity toward NaBH₃CN-mediated radical reduction |
|---|---|
| Target Compound Data | No reaction (0% conversion) |
| Comparator Or Baseline | Acetobromoglucose: high-yield conversion to 1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-arabino-hexopyranose |
| Quantified Difference | Qualitative yes/no: bromide reacts completely, chloride is inert |
| Conditions | NaBH₃CN, t-BuOH, UV light; also tested at 80 °C with AIBN in t-BuOH or CH₃CN |
Why This Matters
This absolute inertness of the chloride toward radical reduction allows orthogonal deprotection or selective reduction strategies in complex synthetic sequences where the corresponding bromide would be consumed uncontrollably.
- [1] Bruyère, I., Tóth, Z., Benyahia, H., Xue, J. L., & Praly, J. P. (2013). NaBH₃CN and other systems as substitutes of tin and silicon hydrides in the light or heat-initiated reduction of halosugars: A tunable access to either 2-deoxy sugars or 1,5-anhydro-itols. Tetrahedron, 69(46), 9656–9662. Abstract states 'do not occur with acetochloroglucose.' View Source
